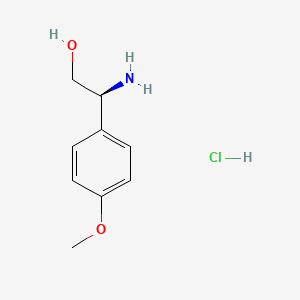

(2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol HCl

CAS No.: 221697-17-2

Cat. No.: VC11685164

Molecular Formula: C9H14ClNO2

Molecular Weight: 203.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 221697-17-2 |

|---|---|

| Molecular Formula | C9H14ClNO2 |

| Molecular Weight | 203.66 g/mol |

| IUPAC Name | (2S)-2-amino-2-(4-methoxyphenyl)ethanol;hydrochloride |

| Standard InChI | InChI=1S/C9H13NO2.ClH/c1-12-8-4-2-7(3-5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m1./s1 |

| Standard InChI Key | MAXXCANBKVBAQQ-SBSPUUFOSA-N |

| Isomeric SMILES | COC1=CC=C(C=C1)[C@@H](CO)N.Cl |

| SMILES | COC1=CC=C(C=C1)C(CO)N.Cl |

| Canonical SMILES | COC1=CC=C(C=C1)C(CO)N.Cl |

Introduction

The hydrochloride salt exhibits enhanced solubility in polar solvents compared to the free base, a critical factor in its handling and reactivity. Infrared spectroscopy reveals characteristic absorptions at 3006 cm⁻¹ (N–H stretch), 1613 cm⁻¹ (aromatic C=C), and 1034 cm⁻¹ (C–O–C ether vibration) .

Synthesis and Enantioselective Production

The synthesis of (2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol HCl has been optimized through multiple routes, with the most efficient method achieving 100% chiral purity .

Traditional Resolution Method

A patented approach involves three stages :

-

Condensation: 4-Methoxyacetophenone reacts with (S)-(-)-α-methylbenzylamine in toluene under Dean-Stark conditions, forming an imine intermediate.

-

Catalytic Hydrogenation: The imine is reduced using 10% Pd/C in ethyl acetate, followed by salt formation with p-toluenesulfonic acid to yield a diastereomeric complex.

-

Final Reduction: Hydrogenolysis of the benzyl group with Pd/C in methanol produces the free base, which is converted to the hydrochloride salt using isopropyl alcohol/HCl.

Asymmetric Hydroboration Approach

An alternative route employs rhodium-catalyzed asymmetric hydroboration of 1-methoxy-4-vinylbenzene using (S)-quinap as a chiral ligand . This method achieves 98% enantiomeric excess (ee) but requires costly catalysts and stringent temperature control (−78°C), limiting its commercial viability .

Enzymatic Resolution

While Lipase B-mediated resolution of racemic mixtures has been reported, it achieves only 78% ee and suffers from enzyme instability under process conditions .

Applications in Pharmaceutical Synthesis

As a chiral β-amino alcohol, this compound serves as a key intermediate in the synthesis of:

-

Antidepressants: Enantiopure amines are critical for selective serotonin reuptake inhibitors (SSRIs).

-

Antiviral Agents: The para-methoxy group enhances blood-brain barrier permeability, valuable in neurotropic drug design.

-

Ligands for Asymmetric Catalysis: The rigid aromatic backbone and chelating amino alcohol group make it effective in asymmetric hydrogenation catalysts .

Analytical Characterization

Quality control of the hydrochloride salt employs multiple orthogonal methods:

-

Chiral HPLC: A Daicel CHIRALPAK® IC column with hexane/ethanol/diethylamine (80:20:0.1) resolves enantiomers, confirming 100% (S)-configuration .

-

IR Spectroscopy: Peaks at 2523 cm⁻¹ (N⁺–H) and 828 cm⁻¹ (para-substituted benzene) validate salt formation and substitution pattern .

-

Polarimetry: The specific rotation [α]²⁵D = +79° (MeOH) serves as a rapid purity check .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume